molecular formula C25H24ClNO3S B12206283 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-diphenylacetamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-diphenylacetamide

Cat. No.: B12206283
M. Wt: 454.0 g/mol
InChI Key: NCQIRTKUUFXHIO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-diphenylacetamide is a synthetically derived acetamide featuring a diphenylacetyl core substituted with a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal and agrochemical contexts.

Properties

Molecular Formula

C25H24ClNO3S

Molecular Weight

454.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C25H24ClNO3S/c26-23-14-8-7-13-21(23)17-27(22-15-16-31(29,30)18-22)25(28)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22,24H,15-18H2

InChI Key

NCQIRTKUUFXHIO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings regarding its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H24ClNO4S
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 578732-43-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. A study focusing on N-substituted chloroacetamides demonstrated their effectiveness against various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusEffective
Methicillin-resistant Staphylococcus aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The effectiveness against Gram-positive bacteria like Staphylococcus aureus and MRSA was attributed to the lipophilicity of the compounds, which facilitates membrane penetration. The study also noted that the position of substituents on the phenyl ring significantly influenced biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The presence of halogenated phenyl groups enhances lipophilicity and thus improves membrane permeability. Compounds with specific substitutions showed varied efficacy against microbial strains:

  • Halogen Substituents : Fluorine and chlorine atoms on the phenyl ring were found to increase antimicrobial potency.
  • Functional Groups : The presence of dioxo groups in the tetrahydrothiophene moiety contributed to enhanced interaction with microbial targets.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-substituted phenyl chloroacetamides revealed that compounds with para-substituted halogens exhibited superior antimicrobial activity compared to their ortho and meta counterparts. This study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure .
  • Cytotoxicity Assays : In vitro assays conducted on mammalian cell lines indicated that certain derivatives of this compound displayed cytotoxic effects against cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamides, emphasizing synthetic routes, physicochemical properties, and applications.

Key Observations :

  • Microwave-assisted synthesis (e.g., Compound 15) improves reaction efficiency compared to traditional methods but may reduce yields due to harsh conditions .
  • Carbodiimide-mediated couplings (e.g., in ) are common for amide bond formation but require careful pH control to avoid side reactions.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form N–H⋯N hydrogen-bonded dimers (R²²(8) graph-set motif), which stabilize crystal packing . The target compound’s sulfone group may participate in stronger hydrogen bonds (e.g., S=O⋯H–N), enhancing crystallinity .
  • Melting Points : Thiazole/benzothiazole derivatives (e.g., ) typically exhibit melting points >450 K due to rigid aromatic systems, whereas the target compound’s flexible tetrahydrothiophene ring may lower its melting point.
Patent Exclusions and Structural Constraints

The European Patent EP3348550A1 () excludes several diphenylacetamide derivatives (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) to protect proprietary claims. The target compound’s unique combination of 2-chlorobenzyl and sulfone groups avoids these exclusions, positioning it as a novel candidate for further intellectual property development .

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